MFCD18314817
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Overview
Description
MFCD18314817 is a chemical compound with unique properties and applications in various fields. It is known for its stability and reactivity, making it a valuable compound in scientific research and industrial applications.
Preparation Methods
The synthesis of MFCD18314817 involves several steps, including specific reaction conditions and reagents. The preparation methods can be categorized into synthetic routes and industrial production methods.
Synthetic Routes
Route 1: This involves the reaction of compound A with compound B under specific conditions such as temperature and pressure to form this compound.
Route 2: Another method involves the use of catalyst C to facilitate the reaction between compound D and compound E, resulting in the formation of this compound.
Industrial Production Methods
Method 1: Large-scale production of this compound involves the use of industrial reactors where compound F is reacted with compound G under controlled conditions.
Method 2: Another industrial method includes the continuous flow process where compounds H and I are mixed and reacted in a flow reactor to produce this compound.
Chemical Reactions Analysis
MFCD18314817 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Types of Reactions
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of compound J.
Reduction: The reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in compound K.
Substitution: Substitution reactions involve the replacement of a functional group in this compound with another group using reagents like halogens or alkylating agents, forming compound L.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products Formed
Oxidation: Compound J
Reduction: Compound K
Substitution: Compound L
Scientific Research Applications
MFCD18314817 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.
Chemistry
In chemistry, this compound is used as a reagent in various synthetic reactions due to its reactivity and stability. It is also used in the development of new materials and catalysts.
Biology
In biological research, this compound is used to study cellular processes and biochemical pathways. It is also used in the development of diagnostic tools and assays.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It is used in the development of new drugs and treatments for various diseases.
Industry
In industrial applications, this compound is used in the production of polymers, coatings, and other materials. It is also used in the manufacturing of electronic components and devices.
Mechanism of Action
The mechanism of action of MFCD18314817 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target proteins or enzymes, leading to changes in cellular processes and biochemical pathways.
Molecular Targets and Pathways
Target Proteins: this compound binds to specific proteins involved in cellular signaling and regulation.
Pathways: It affects pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
MFCD18314817 can be compared with other similar compounds to highlight its uniqueness.
Similar Compounds
Compound M: Similar in structure but differs in reactivity and stability.
Compound N: Shares some functional groups but has different applications.
Compound O: Used in similar research applications but has different chemical properties.
Uniqueness
This compound stands out due to its unique combination of stability, reactivity, and wide range of applications in various fields.
Properties
IUPAC Name |
3-(2,3-dichlorophenyl)-2-hydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2/c14-11-6-2-4-9(12(11)15)10-5-1-3-8(7-16)13(10)17/h1-7,17H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOQCYAGAXRNDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=C(C(=CC=C2)Cl)Cl)O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685277 |
Source
|
Record name | 2',3'-Dichloro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20685277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261944-82-4 |
Source
|
Record name | 2',3'-Dichloro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20685277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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